N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a unique structure that includes a dithiepan ring and a phenyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dithiepan ring, followed by the introduction of the hydroxy group. The phenyl group with the methylsulfanyl substituent is then attached through a series of coupling reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the dithiepan ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The dithiepan ring can be reduced to form simpler sulfur-containing compounds.
Substitution: The phenyl group with the methylsulfanyl substituent can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include simpler sulfur-containing compounds.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The dithiepan ring provides structural stability, allowing the compound to fit into binding sites with high affinity.
Comparison with Similar Compounds
- N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide
Comparison: N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-21-12-5-3-2-4-11(12)17-14(19)13(18)16-8-15(20)9-22-6-7-23-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXMGKGOQLUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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